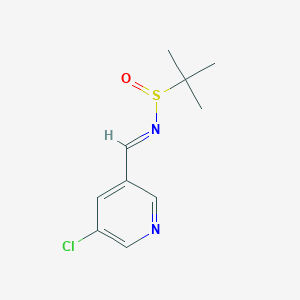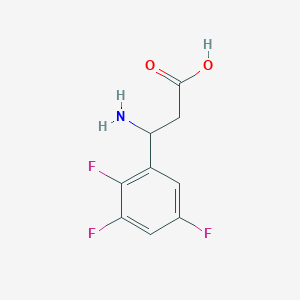
3-Amino-3-(2,3,5-trifluorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(2,3,5-trifluorophenyl)propanoic acid is an organic compound with the molecular formula C9H8F3NO2 It is a derivative of propanoic acid, where the phenyl ring is substituted with three fluorine atoms at positions 2, 3, and 5, and an amino group is attached to the third carbon of the propanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is through the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(2,3,5-trifluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
3-Amino-3-(2,3,5-trifluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(2,3,5-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The amino group can participate in hydrogen bonding and other interactions that influence the compound’s biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3-(2,3,4-trifluorophenyl)propanoic acid
- 2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid
- 3-(3,5-Difluorophenyl)propanoic acid
Uniqueness
3-Amino-3-(2,3,5-trifluorophenyl)propanoic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The trifluorophenyl group provides stability and lipophilicity, making it a valuable moiety in drug design and other applications.
Propiedades
Número CAS |
682803-76-5 |
|---|---|
Fórmula molecular |
C9H8F3NO2 |
Peso molecular |
219.16 g/mol |
Nombre IUPAC |
3-amino-3-(2,3,5-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8F3NO2/c10-4-1-5(7(13)3-8(14)15)9(12)6(11)2-4/h1-2,7H,3,13H2,(H,14,15) |
Clave InChI |
KOTJNQNNQSEHHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(CC(=O)O)N)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


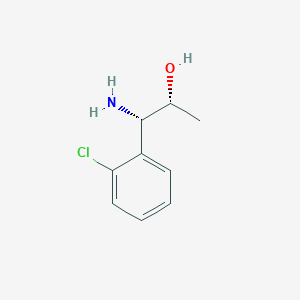
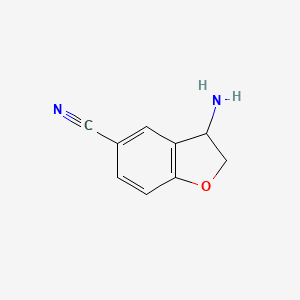
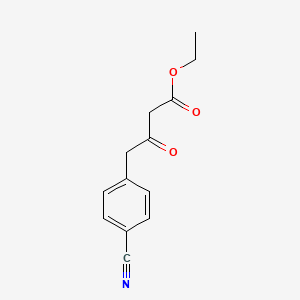
![Tert-butyl 3-(phenylamino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate](/img/structure/B13053565.png)
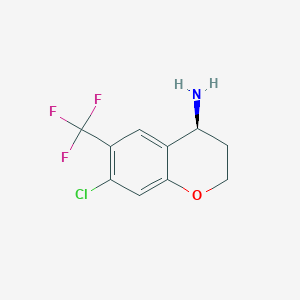
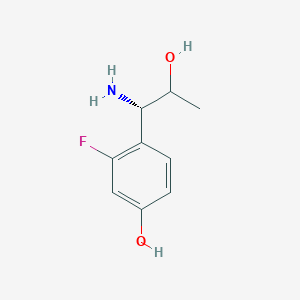
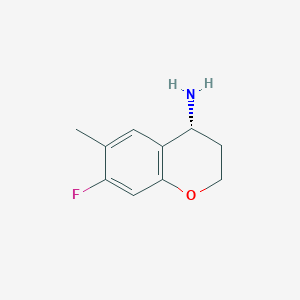
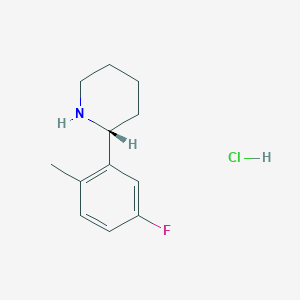
![4-[(1R,2S)-1-amino-2-hydroxypropyl]-3-fluorophenol](/img/structure/B13053593.png)
![2-Bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid](/img/structure/B13053596.png)
![Racemic-(4S,7S)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate](/img/structure/B13053604.png)
![N-(3-(5-(4-Chlorobenzyl)-3-(methoxymethyl)-4-oxo-4,5-dihydroisoxazolo[4,5-D]pyridazin-7-YL)phenyl)acetamide](/img/structure/B13053609.png)
![2-Amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13053611.png)
